molecular formula C21H23NO4S B12140526 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide

Cat. No.: B12140526
M. Wt: 385.5 g/mol
InChI Key: WCIOTOHJMWCFHQ-FMIVXFBMSA-N
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Description

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide is a cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system (E-configuration) and dual substitution on the amide nitrogen. Key structural features include:

  • 4-Methoxybenzyl group: A para-methoxy-substituted benzyl moiety, contributing to lipophilicity and π-π stacking interactions .
  • 3-Phenylprop-2-enamide backbone: The trans-cinnamic acid scaffold, common in bioactive molecules, enables conjugation and planar geometry for target binding .

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C21H23NO4S/c1-26-20-10-7-18(8-11-20)15-22(19-13-14-27(24,25)16-19)21(23)12-9-17-5-3-2-4-6-17/h2-12,19H,13-16H2,1H3/b12-9+

InChI Key

WCIOTOHJMWCFHQ-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tetrahydrothiophene ring: Starting from a suitable thiol and an alkene, the tetrahydrothiophene ring can be formed through a cyclization reaction.

    Oxidation to sulfone: The tetrahydrothiophene ring can be oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the amide bond: The amide bond can be formed by reacting the sulfone intermediate with 4-methoxybenzylamine and 3-phenylprop-2-enoic acid under appropriate coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, solvent recycling, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially affecting the methoxybenzyl or phenylprop-2-enamide moieties.

    Reduction: Reduction reactions could target the sulfone group, converting it back to the sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or further oxidized products, while reduction could yield sulfides.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: The sulfone group may impart unique catalytic properties.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigation of the compound’s effects on biological systems, potential therapeutic applications.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The sulfone group could play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a class of N,N-disubstituted cinnamanilides , with variations in the substituents on the benzyl group and the heterocyclic sulfone moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound 4-Methoxybenzyl; 1,1-dioxidotetrahydrothiophen-3-yl Not explicitly reported (in evidence) Higher polarity (sulfone group), moderate logD7.4 (predicted)
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-Fluoro-4-(trifluoromethyl)phenyl Potent antimicrobial (MIC: 2 µg/mL vs. S. aureus), bactericidal High lipophilicity (ClogP: 4.2)
(2E)-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide 4-Chlorobenzyl; sulfone group Not reported Lower polarity (Cl vs. OMe), higher logD7.4
(2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (Compound 20) Halogen-rich aryl Anti-inflammatory (NF-κB inhibition), moderate antimicrobial High molecular weight, poor solubility
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Oxazole core; tetrahydronaphthalene Unreported Higher rigidity (oxazole), extended aromatic system
Key Observations:

Substituent Impact on Bioactivity: Halogenated analogs (e.g., Compound 10, 20) show enhanced antimicrobial activity due to electron-withdrawing groups improving membrane penetration . The 4-methoxybenzyl group in the target compound may reduce cytotoxicity compared to halogenated derivatives (e.g., Compound 11, which showed significant cytotoxicity) . Sulfone-containing analogs (e.g., target compound, ) likely exhibit improved solubility over non-sulfonated cinnamanilides .

Structural Similarity and PCA Analysis :

  • Principal Component Analysis (PCA) of cinnamanilides revealed that meta/para substitution on the anilide ring correlates with antimicrobial activity, while ortho substitution favors anti-inflammatory effects . The target compound’s 4-methoxybenzyl group aligns with para-substitution trends.
  • Nitro-substituted isomers (e.g., Compounds 17–18) show structural dissimilarity (Tanimoto index <0.85), highlighting the sensitivity of activity to positional isomerism .

ADMET Properties: The sulfone group in the target compound may reduce blood-brain barrier penetration compared to non-polar analogs, as sulfonates generally exhibit lower CNS availability . Lipophilicity (logD7.4) for the target compound is predicted to be moderate (~2.5–3.0), balancing solubility and membrane permeability .

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